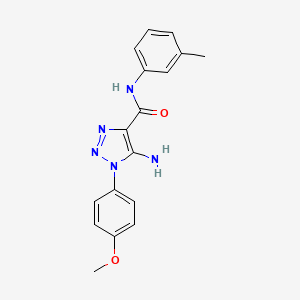

6-methyl-N-(p-tolyl)-3-tosylquinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

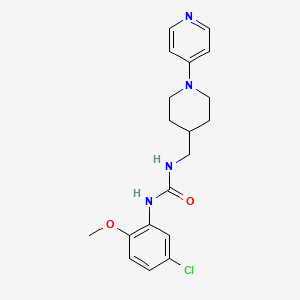

The compound “6-methyl-N-(p-tolyl)-3-tosylquinolin-4-amine” is a chemical compound with the molecular formula C13H14N2 . It is used in various chemical reactions and has been studied for its potential applications in different fields .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 198.26 . The structure includes a quinoline ring, which is a heterocyclic aromatic organic compound .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various chemical reactions. For instance, copper-promoted one-pot approach has been used for the synthesis of benzimidazoles .Physical And Chemical Properties Analysis

The compound “this compound” has a predicted boiling point of 322.6±27.0 °C and a density of 1.093±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 6.07±0.10 .科学的研究の応用

Metal Ion Sensing : Quinoline derivatives are known for their fluorescence sensing properties. For instance, derivatives like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) have been synthesized to compare their sensing properties for metal ions such as Al3+ and Zn2+. These compounds can detect these ions by significant enhancement of emission intensity, demonstrating their potential in developing sensitive and selective sensors for metal ions in environmental and biological samples (Hazra et al., 2018).

Asymmetric Synthesis of Optically Active Secondary Amines : Optically active N-hydroxylamines and their derivatives are crucial for the synthesis of various alkaloids and pharmaceutical compounds. The reaction of nitrones with certain sulfoxide anions has been applied to synthesize optically active N-hydroxy tetrahydroisoquinoline derivatives, important precursors for isoquinoline alkaloids (Murahashi et al., 1993).

Fluorescent Anion Sensing : Dicationic N-methylated quinolyl derivatives have been investigated for their ability to sense anions such as halides, acetate, and pyrophosphate in water through fluorescence quenching. This highlights their potential in developing diagnostic tools and environmental monitoring technologies (Dorazco‐González et al., 2014).

Palladium-Catalyzed Assembly for Medicinal Chemistry : The palladium-catalyzed formation of C-N bonds in 4-aminoquinolines presents a mild and convenient alternative to traditional methods for assembling quinoline scaffolds. This methodology is significant in medicinal chemistry for creating compounds with potential therapeutic applications (Margolis et al., 2007).

Antimalarial Activity : Isoquine-based compounds, designed to mimic the intramolecular hydrogen bond of certain antimalarial drugs, have been synthesized and evaluated for their antimalarial activities. This research contributes to the ongoing effort to develop more effective antimalarial agents (Gemma et al., 2012).

将来の方向性

The future directions for “6-methyl-N-(p-tolyl)-3-tosylquinolin-4-amine” could involve further exploration of its potential applications in various fields. For instance, its use in the synthesis of zolpidem and its fluorinated analogues has been studied, suggesting potential applications in medicinal chemistry .

特性

IUPAC Name |

6-methyl-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-16-4-9-19(10-5-16)26-24-21-14-18(3)8-13-22(21)25-15-23(24)29(27,28)20-11-6-17(2)7-12-20/h4-15H,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFLVVWHAZABJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2962421.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2962422.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylcyclohexanamine](/img/structure/B2962424.png)

![N-(4-methoxybenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2962425.png)

![N-(4-bromophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2962434.png)

![N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2962436.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962437.png)

![2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride](/img/structure/B2962440.png)

![N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2962441.png)